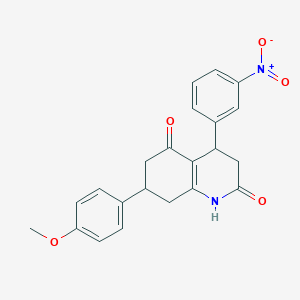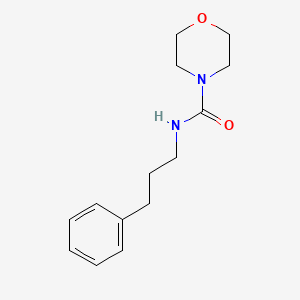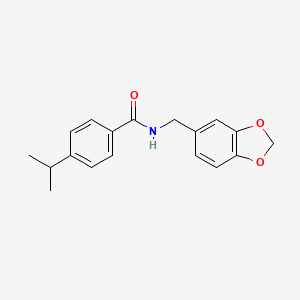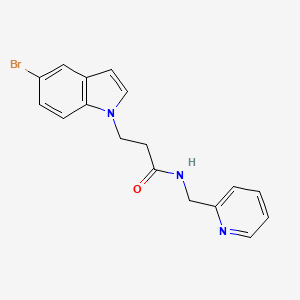![molecular formula C20H22N2O5 B4856426 3,5-dimethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4856426.png)
3,5-dimethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
Morpholino and benzamide derivatives are extensively studied for their diverse biological activities and chemical properties. These compounds often serve as crucial intermediates in organic synthesis and have potential applications in medicinal chemistry, particularly due to their interactions with biological targets.
Synthesis Analysis
Synthesis of morpholino-benzamide derivatives typically involves condensation reactions, cyclization processes, and the use of specific reagents to introduce the morpholino and benzamide functionalities. For instance, the condensation of isocyanato derivatives with amines or the cyclization of intermediate compounds in the presence of morpholine are common synthesis strategies (Lu et al., 2017).
Molecular Structure Analysis
The crystal and molecular structures of these compounds are often characterized using X-ray diffraction analysis, revealing details about their conformation and the spatial arrangement of functional groups. Molecular structures are influenced by intramolecular forces and the specific substituents present on the benzamide and morpholine rings (Ji et al., 2018).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including aminomethylation and interactions with reagents like boron trifluoride diethyl etherate, which can enhance cyclization processes. The reactivity is often modulated by the substituents on the benzamide and morpholine rings, affecting the compounds' chemical behavior and potential for further functionalization (Saitoh et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-15-11-14(12-16(13-15)26-2)19(23)21-18-6-4-3-5-17(18)20(24)22-7-9-27-10-8-22/h3-6,11-13H,7-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFZOLLENVMLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4856352.png)


![N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4856390.png)

![({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid](/img/structure/B4856404.png)

![N-2-adamantyl-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide](/img/structure/B4856417.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4856424.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4856445.png)
![N-({4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dichlorobenzamide](/img/structure/B4856452.png)

